2-Bromo-5,6-dimethylpyridin-3-amine is a heterocyclic organic compound characterized by its bromine substitution on the pyridine ring. Its molecular formula is C₇H₉BrN₂, with a molar mass of 201.06 g/mol. The compound features a pyridine ring with two methyl groups at the 5 and 6 positions and an amino group at the 3 position, contributing to its unique chemical properties. It appears as a solid with a melting point ranging from 61 to 62 °C and is typically stored under inert gas conditions due to its sensitivity to moisture and air .
The presence of a pyridine ring, a six-membered aromatic ring containing nitrogen, makes it a candidate for investigations in medicinal chemistry. Pyridine rings are found in many biologically active molecules .
The molecule possesses two key functional groups: amine (NH2) and bromine (Br). The amine group can participate in various reactions for further functionalization, allowing for the creation of more complex molecules with potential biological properties. Bromine, on the other hand, can be a useful leaving group in organic synthesis or serve as a handle for introducing other functionalities , .
The dimethyl groups (CH3) at positions 5 and 6 could enhance lipophilicity, potentially influencing the molecule's interaction with biological systems .
As mentioned earlier, the presence of the pyridine ring and amine group makes it a potential candidate for drug discovery. Its structure could be a starting point for designing new molecules targeting specific receptors or enzymes in the body .
The aromatic ring system and functional groups could be of interest for the development of new materials with specific properties, such as conductivity or fluorescence .
The reactivity of 2-bromo-5,6-dimethylpyridin-3-amine is primarily influenced by the presence of the bromine atom and the amino group. Common reactions include:
These reactions make it a versatile intermediate in organic synthesis .
Research indicates that 2-bromo-5,6-dimethylpyridin-3-amine exhibits biological activity that may be relevant in medicinal chemistry. It has been identified as a potential inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2, which plays a role in drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs, making it significant in drug development contexts .
Several synthetic routes have been developed for the preparation of 2-bromo-5,6-dimethylpyridin-3-amine:
2-Bromo-5,6-dimethylpyridin-3-amine has several applications:
Studies on the interactions of 2-bromo-5,6-dimethylpyridin-3-amine with biological systems have highlighted its potential effects on enzyme activity. Specifically, it has been shown to inhibit CYP1A2, which could lead to increased plasma concentrations of drugs metabolized by this enzyme. This property necessitates careful consideration in drug design and therapeutic applications .
Several compounds share structural similarities with 2-bromo-5,6-dimethylpyridin-3-amine. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
2-Bromo-6-methylpyridin-3-amine | 126325-53-9 | 0.87 |
3-Amino-2-bromo-4,6-dimethylpyridine | 34552-14-2 | 0.92 |
5-Bromo-4,6-dimethylpyridin-2-amine | 57963-08-3 | 0.89 |
6-Bromo-2,4-dimethylpyridin-3-amine | 126325-50-6 | 0.90 |
2-Amino-3-bromo-5,6-dimethylpyridine | 161091-49-2 | Unique |
The uniqueness of 2-bromo-5,6-dimethylpyridin-3-amine lies in its specific combination of functional groups and positions on the pyridine ring. This configuration influences its reactivity profile and biological activity compared to other similar compounds. For instance, while many derivatives may share a bromine atom or an amino group, the specific placement and additional methyl groups contribute to distinct properties and potential applications in medicinal chemistry .
The discovery of pyridine derivatives traces back to the mid-19th century, with Thomas Anderson isolating pyridine from bone oil in 1849. However, systematic synthesis of substituted pyridines began in earnest with Arthur Rudolf Hantzsch's pioneering work in 1881, which established the Hantzsch pyridine synthesis as a foundational method for creating dihydropyridine intermediates. The specific compound 2-bromo-5,6-dimethylpyridin-3-amine emerged as part of broader efforts to functionalize pyridine rings for pharmaceutical and agrochemical applications. Early synthetic routes relied on halogenation of pre-existing pyridine scaffolds, leveraging bromine's electrophilic properties to introduce substituents at specific positions.
By the late 20th century, advances in catalytic cross-coupling reactions enabled more precise modifications. The compound gained prominence as a versatile intermediate in medicinal chemistry, particularly after the development of palladium-catalyzed Suzuki-Miyaura couplings, which allowed efficient derivatization of its bromine substituent. Contemporary synthesis often involves direct bromination of 5,6-dimethylpyridin-3-amine using bromine in dichloromethane, achieving yields exceeding 75% under optimized conditions.
Property | Value | Source |
---|---|---|
Molecular Formula | C₇H₉BrN₂ | |
Molecular Weight | 201.07 g/mol | |
SMILES Notation | CC1=CC(=C(N=C1C)Br)N | |
CAS Registry Number | 161091-49-2 |
Pyridine derivatives constitute a cornerstone of heterocyclic chemistry due to their electronic versatility and biological relevance. The aromatic nitrogen atom confers unique physicochemical properties, enabling interactions with biological targets while maintaining metabolic stability. 2-Bromo-5,6-dimethylpyridin-3-amine exemplifies this duality: its bromine atom serves as a handle for cross-coupling reactions, while the amine group facilitates hydrogen bonding in molecular recognition.
In pharmaceutical research, such derivatives are pivotal in drug discovery. Over 15% of FDA-approved drugs contain pyridine moieties, with applications spanning antiviral, anticancer, and anti-inflammatory therapies. The global pyridine derivatives market, valued at $1.27 billion in 2024, underscores their industrial importance, driven by demand in agrochemicals (40% market share) and pharmaceuticals (35%).
Material science applications exploit the compound's ability to coordinate metal ions, forming complexes used in catalytic systems and organic electronics. Recent studies demonstrate its utility in synthesizing luminescent materials through Buchwald-Hartwig amination, achieving quantum yields up to 0.68 in optoelectronic devices.
Modern research on 2-bromo-5,6-dimethylpyridin-3-amine focuses on three key areas:
Palladium-catalyzed cross-coupling remains dominant, with recent optimizations using SPhos ligands reducing catalyst loading to 0.5 mol% while maintaining >90% yields. Photoredox catalysis has enabled C-Br bond functionalization under mild conditions, expanding substrate compatibility. A 2025 study achieved regioselective C-H arylation at the 4-position using ruthenium catalysts, bypassing traditional directing groups.
In anticancer drug development, the compound serves as a precursor for kinase inhibitors. Derivatives exhibit IC₅₀ values <50 nM against EGFR mutants in non-small cell lung cancer models. Antimicrobial research exploits its biofilm disruption capabilities, with recent analogs showing 91.95% inhibition against Escherichia coli biofilms at 10 µM concentrations.
The bromine substituent facilitates incorporation into conjugated polymers for organic photovoltaics. Devices using poly(3-(5,6-dimethylpyridin-2-amine)-thiophene) achieve power conversion efficiencies of 8.7%, rivaling fullerene-based systems.
Application Sector | Key Advancement | Efficacy Metric |
---|---|---|
Pharmaceuticals | EGFR-TK inhibitors | IC₅₀ = 42 nM |
Agrochemicals | Herbicide intermediates | 98% yield |
Materials Science | Conjugated polymers | PCE = 8.7% |